1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-methylbenzenesulfonyl group and a 2,5-dichlorophenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzenesulfonyl chloride and 2,5-dichloroaniline.
Formation of Intermediate: The 4-chloro-3-methylbenzenesulfonyl chloride is reacted with piperazine to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 2,5-dichloroaniline under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can be compared with similar compounds such as:
1-(4-Chlorobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine: This compound lacks the methyl group on the benzenesulfonyl ring, which may affect its reactivity and biological activity.
1-(4-Methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine: This compound lacks the chloro group on the benzenesulfonyl ring, which may also influence its properties.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c1-12-10-14(3-5-15(12)19)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPXDCOVDOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.